Product packaging for Dipropyleneglycol methyl ether acetate(Cat. No.:CAS No. 88917-22-0)

Dipropyleneglycol methyl ether acetate

Cat. No.: B1245432
CAS No.: 88917-22-0
M. Wt: 190.24 g/mol
InChI Key: LAVARTIQQDZFNT-UHFFFAOYSA-N
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Description

Contextualization of Glycol Ethers in Contemporary Scientific Applications

Glycol ethers are a broad class of organic solvents derived from ethylene (B1197577) oxide or propylene (B89431) oxide. alliancechemical.com Their defining characteristic is the presence of both an ether and an alcohol functional group within the same molecule, which makes them amphipathic, meaning they can dissolve both water-soluble (hydrophilic) and oil-soluble (hydrophobic) substances. alliancechemical.comresearchgate.net This dual solubility makes them highly versatile and valuable in numerous scientific and industrial applications. alliancechemical.comnih.gov

In contemporary research, glycol ethers are utilized across various fields. They are fundamental components in the formulation of coatings, inks, adhesives, and cleaning agents. alliancechemical.comtaylorandfrancis.com Their ability to control viscosity, improve flow and leveling, and act as a coupling agent is critical in these applications. alliancechemical.com For instance, in the manufacturing of paints and coatings, glycol ethers help to ensure a smooth, uniform finish. taylorandfrancis.com

The family of glycol ethers is generally categorized into two main series: the E-series, derived from ethylene glycol, and the P-series, derived from propylene glycol. researchgate.net Historically, research has indicated that P-series glycol ethers, such as Dipropyleneglycol methyl ether acetate (B1210297), tend to exhibit a different toxicological profile than their E-series counterparts. researchgate.netnih.gov This has led to a shift in usage patterns, with P-series derivatives often being favored in product formulations. nih.gov

Scientific inquiry into glycol ethers has been extensive, with a significant body of research dedicated to understanding their chemical behavior, applications, and environmental fate. glycol-ethers.euepa.gov They are used as solvents in chemical synthesis, as intermediates in the production of other chemicals, and as components in complex formulations like hydraulic brake fluids and cosmetic products. atamanchemicals.comchemicalbook.com The ongoing study of these compounds aims to optimize their performance in various applications while ensuring their responsible use. glycol-ethers.eu

Research Trajectory of Dipropyleneglycol Methyl Ether Acetate

The research trajectory of this compound (DPMA) is closely linked to the evolution of the solvents industry and the increasing demand for high-performance, specialized chemical products. As a P-series glycol ether, its development has benefited from the broader research into this class of compounds.

Early research and application development focused on its excellent solvency characteristics. DPMA was identified as a powerful solvent for a wide range of resins, including acrylics, epoxies, alkyds, and polyesters, which established its utility in the coatings and printing ink industries. atamanchemicals.com Its moderate evaporation rate and good coalescing ability made it a suitable "tailing solvent," which helps to prevent film defects during the final stages of drying in high-temperature curing processes. atamanchemicals.comtaylorandfrancis.com

More recent research has focused on optimizing the synthesis of DPMA to improve efficiency and sustainability. One notable area of investigation is the use of solid acid catalysts for the esterification of dipropylene glycol methyl ether (DPM) with acetic acid. google.com A patented method describes a continuous production process using a fixed-bed reactor, which simplifies operation, increases production efficiency, and reduces waste compared to traditional batch processes. google.com This reflects a broader trend in chemical manufacturing towards greener and more cost-effective production methods.

Furthermore, academic and industrial research continues to explore new applications for DPMA. For example, it has been investigated for use as a solvent in the preparation of electrically conductive adhesives and as an additive in solvent inks for specialized printing applications. sigmaaldrich.com In vivo, DPMA is known to rapidly hydrolyze to dipropylene glycol methyl ether (DPM), meaning its biological effects are expected to be the same as those of DPM. atamanchemicals.com

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound (DPMA) is driven by several key objectives aimed at understanding and optimizing its use in various applications. The scope of this research is multifaceted, encompassing its synthesis, physical and chemical properties, and its functional performance as a solvent and coalescing agent.

A primary objective of academic research is the development of more efficient and environmentally benign synthesis routes. Studies have focused on reaction kinetics, exploring the effects of temperature, reactant ratios, and catalyst types on the esterification process that produces DPMA. mdpi.com For example, research using heterogeneous catalysts like Amberlyst-15 aims to create a more streamlined purification process compared to methods using homogeneous catalysts. mdpi.com The goal is to maximize yield and purity while minimizing energy consumption and waste generation. google.commdpi.com

Another key area of inquiry is the precise characterization of DPMA's physical and chemical properties. This includes detailed measurements of its solvency power with various polymers, its evaporation rate under different conditions, and its viscosity-modifying effects in formulations. atamanchemicals.com This fundamental data is crucial for formulators in the paint, ink, and cleaning industries to predict and control the performance of their products. archivemarketresearch.com

Furthermore, research aims to expand the application range of DPMA. This involves investigating its performance in novel formulations and advanced materials. For instance, its use as a solvent for specialty resins or in the production of electronic components are areas of active interest. atamanchemicals.comsigmaaldrich.com The objective is to leverage its unique properties, such as low odor, low viscosity, and good coupling ability, to meet the demands of new technologies and markets. atamanchemicals.com The market for DPMA is projected to continue growing, driven by its use in high-performance coatings, inks, and cleaners. archivemarketresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O4 B1245432 Dipropyleneglycol methyl ether acetate CAS No. 88917-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methoxypropan-2-yloxy)propan-2-yl acetate
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InChI

InChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3
Source PubChem
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InChI Key

LAVARTIQQDZFNT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OCC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858784
Record name 1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl acetate
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate
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CAS No.

212484-39-4, 88917-22-0
Record name 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, 2-acetate
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Record name PPG-2 methyl ether acetate
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Record name Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate
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Record name A mixture of RR and RS isomers of: (2-(2-methoxy-1-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-2-methylethyl acetate; (2-(2-methoxy-1-methyl)ethoxy)-2-methylethyl acetate
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Record name Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate
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Record name PPG-2 METHYL ETHER ACETATE
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Synthesis and Derivatization Methodologies for Dipropyleneglycol Methyl Ether Acetate

Established Synthetic Pathways and Process Optimizations

The industrial production of Dipropyleneglycol methyl ether acetate (B1210297) is typically a two-stage process. First, the glycol ether backbone is synthesized, which is then followed by an esterification reaction to form the final acetate product.

Esterification Reactions for Acetate Formation

The final step in producing Dipropyleneglycol methyl ether acetate is the esterification of its precursor, Dipropylene glycol methyl ether (DPM). This reaction involves the combination of DPM with an acid, most commonly acetic acid, to form the ester DPMA and water as a byproduct. google.comatamanchemicals.com The general chemical equation for this equilibrium reaction is:

CH₃(OCH₂CH(CH₃))₂OH + CH₃COOH ⇌ CH₃(OCH₂CH(CH₃))₂OCOCH₃ + H₂O (Dipropylene glycol methyl ether + Acetic Acid ⇌ Dipropylene glycol methyl ether acetate + Water)

To drive the reaction toward the product side and achieve high yields, the water generated is continuously removed from the reaction mixture, often through azeotropic distillation. google.com The process typically requires a catalyst to achieve practical reaction rates. Following the reaction, the crude product undergoes distillation to separate the pure this compound from unreacted raw materials and the catalyst. google.com

Etherification Strategies for Glycol Ether Backbone Synthesis

The essential precursor, Dipropylene glycol methyl ether (DPM), is synthesized through the etherification of propylene (B89431) oxide with methanol. atamanchemicals.comatamankimya.com This process can also generate other related substances, such as Propylene glycol methyl ether (PGME) and Tripropylene glycol methyl ether. google.com The reaction is typically carried out in the presence of a catalyst. atamankimya.com

One specific method involves using the byproducts from PGME production as a starting material. In this approach, the tower bottoms remaining after the primary extraction of PGME are reacted with additional propylene oxide in the presence of a strong basic catalyst to yield DPM. google.com The resulting product mixture is then purified through rectification to isolate the Dipropylene glycol methyl ether. google.com The commercial product of DPM is generally a mixture of four isomers. atamanchemicals.comepa.gov

Novel Approaches in this compound Synthesis

Recent research has focused on improving the efficiency and environmental footprint of DPMA production, primarily through the development of advanced catalytic systems and the application of green chemistry principles.

Catalytic Systems in this compound Production (e.g., Solid Acid Catalysts, Ion-Exchange Resins)

While traditional synthesis can use homogeneous acid catalysts like sulfuric acid, these pose challenges in separation, purification, and waste generation. mdpi.com Modern approaches increasingly favor heterogeneous solid catalysts, which are more easily separated from the reaction products and can be reused, simplifying the process and reducing environmental impact. mdpi.com

Solid Acid Catalysts: A method has been developed for the continuous production of DPMA using a solid acid catalyst in a fixed-bed reactor. google.com This process operates at temperatures between 70°C and 150°C and allows for the unreacted materials to be easily recovered and recycled. google.com Research on the closely related compound Propylene Glycol Methyl Ether Acetate (PGMEA) provides further insight into the efficacy of solid catalysts. In one study, a continuous liquid-phase esterification process for PGMEA utilized a solid acid catalyst that demonstrated high stability over a 620-hour test with no significant deactivation. researchgate.net

Ion-Exchange Resins: Ion-exchange resins, such as Amberlyst-15, have been studied as effective and stable solid catalysts for glycol ether acetate synthesis. mdpi.com Amberlyst-15 is noted for its physical, thermal, and chemical stability, making it a suitable option for industrial applications. mdpi.com Kinetic studies on PGMEA synthesis using Amberlyst-15 show a clear dependence of reaction rate on temperature, with higher temperatures leading to a faster approach to equilibrium. mdpi.com The molar ratio of reactants also significantly affects the conversion rate. mdpi.com

Research Findings on PGMEA Synthesis with Heterogeneous Catalysts

The following tables, based on research into PGMEA synthesis, illustrate the performance of heterogeneous catalysts under various conditions. These findings are considered analogous to the synthesis of DPMA.

Table 1: Effect of Temperature on Reaction Time to Reach Equilibrium for PGMEA Synthesis This table shows the time required to approach equilibrium at different temperatures using an Amberlyst-15 catalyst with a 1:1 molar ratio of reactants.

Temperature (°C)Approximate Time to Reach Equilibrium (hours)
60> 20
70~15
80~10
90~5
100< 5

Data sourced from kinetic studies on PGMEA synthesis. mdpi.com

Table 2: Optimized Conditions for Continuous PGMEA Synthesis This table presents the optimized parameters for a continuous liquid-phase esterification process using a solid acid catalyst.

ParameterOptimized Value
Molar Ratio (Acetic Acid : PGME)3:1
Liquid Hourly Space Velocity (LHSV)4 - 10 h⁻¹
Reaction Temperature363 - 383 K (90 - 110 °C)
PGME Conversion> 70%
PGMEA Selectivity> 96%

Data sourced from a continuous process development study for PGMEA. researchgate.net

Green Chemistry Principles in this compound Synthesis

The shift towards more environmentally benign manufacturing processes is evident in DPMA synthesis. The adoption of green chemistry principles aims to reduce waste, improve energy efficiency, and enhance safety.

Key developments include:

Continuous Production: Moving from batch processing to continuous flow systems, such as fixed-bed reactors, significantly improves production efficiency, reduces operational costs, and minimizes waste. google.com

Heterogeneous Catalysis: The use of solid acid catalysts and ion-exchange resins is a cornerstone of green synthesis for DPMA. google.commdpi.com These catalysts are easily recoverable and reusable, which eliminates the need for neutralization steps associated with liquid acid catalysts and reduces the generation of solid pollutants and wastewater. google.commdpi.com

Functional Derivatization of this compound Analogues

While direct functional derivatization of this compound is not extensively detailed in the surveyed literature, its precursor, Dipropylene glycol methyl ether (DPM), possesses reactive functional groups that allow for the synthesis of various analogues. The DPM molecule contains both ether linkages and a terminal hydroxyl group. atamanchemicals.com

The hydroxyl group is the primary site for chemical reactions, allowing DPM to behave as a typical alcohol. It can react with:

Acids: To form a variety of esters other than the acetate. atamanchemicals.com

Oxidizing agents: To potentially form corresponding aldehydes or carboxylic acids. atamanchemicals.com

Aldehydes: To form acetals. atamanchemicals.com

Alkali metals: To form alkoxides. atamanchemicals.com

These reactions allow for the creation of a family of molecules with modified properties based on the DPM backbone, which could be useful for a range of industrial applications.

Synthesis of Modified Dipropylene Glycol Methyl Ether Acetate Structures

The synthesis of dipropylene glycol methyl ether acetate itself is primarily achieved through the esterification of dipropylene glycol methyl ether (DPM) with acetic acid. google.com This reaction can be catalyzed by both homogeneous mineral acids and heterogeneous solid acid catalysts. google.com Another route is transesterification, which involves the reaction of DPM with another ester, such as methyl acetate, in the presence of a catalyst. libretexts.org

The modification of the dipropylene glycol methyl ether acetate structure to create derivatives with tailored properties is an area of significant chemical interest. These modifications can be broadly categorized into two main approaches: alteration of the ether linkage and modification of the ester group.

Modification of the Ether Linkage:

The core dipropylene glycol methyl ether structure can be altered to yield a variety of derivatives. For instance, instead of a methyl group, other alkyl groups can be introduced. A patented method describes the synthesis of dipropylene glycol methyl propyl ether, where dipropylene glycol monomethyl ether is reacted with chloropropane or bromopropane in the presence of an organic or inorganic base. google.com This reaction proceeds via a Williamson ether synthesis-type mechanism, where the hydroxyl group of DPM is deprotonated to form an alkoxide, which then acts as a nucleophile to displace the halide from the alkyl halide.

Modification of the Ester Group:

The acetate group in DPMA can be replaced with other carboxylate groups to fine-tune the properties of the resulting molecule. This is typically achieved by reacting dipropylene glycol methyl ether with different carboxylic acids or their derivatives. For example, a new methacrylate (B99206) monomer, di(propylene glycol) methyl ether methacrylate (diPGMA), was synthesized via an esterification reaction between dipropylene glycol monomethyl ether and methacryloyl chloride. rsc.org This reaction was catalyzed by triethylamine (B128534) in a tetrahydrofuran (B95107) (THF) solvent. rsc.org The resulting monomer contains a polymerizable methacrylate group, opening up possibilities for its use in the synthesis of polymers with unique properties.

The general reactivity of the hydroxyl group in glycol ethers allows for esterification with a wide range of carboxylic acids, acid chlorides, or anhydrides to produce the corresponding esters. sigmaaldrich.cn This flexibility enables the synthesis of a library of dipropylene glycol methyl ether esters with varying chain lengths and functionalities in the ester group.

Interactive Table: Synthesis of Modified Dipropylene Glycol Methyl Ether Derivatives
Derivative NamePrecursorsCatalyst/ReagentsReaction TypeReference
Dipropylene Glycol Methyl Propyl EtherDipropylene glycol monomethyl ether, Chloropropane/BromopropaneOrganic/Inorganic BaseWilliamson Ether Synthesis google.com
Di(propylene glycol) Methyl Ether MethacrylateDipropylene glycol monomethyl ether, Methacryloyl chlorideTriethylamineEsterification rsc.org
Dipropylene Glycol Dipropyl EtherDipropylene glycol monopropyl ether, N-propyl bromidePhosphotungstic acid quaternary ammonium (B1175870) saltEtherification google.com

Investigation of Structure-Activity Relationships in Dipropylene Glycol Methyl Ether Acetate Derivatives

The performance of dipropylene glycol methyl ether acetate and its derivatives in various applications is intrinsically linked to their molecular structure. Understanding the relationship between chemical structure and functional properties is crucial for designing new molecules with enhanced performance characteristics for specific applications, such as coatings, cleaners, and solvents. Key properties influenced by structural modifications include solvency, evaporation rate, viscosity, and coalescing efficiency.

Impact of Alkyl Chain Length and Propylene Glycol Units:

Research on polypropylene (B1209903) glycol alkyl ethers, a class of compounds closely related to DPMA derivatives, has demonstrated a clear correlation between molecular structure and physical properties. A study on the effect of polypropylene glycol alkyl ethers on bubble rise velocity, a property relevant to their use as frothers in mineral processing, showed that both the length of the alkyl chain and the number of propylene oxide (PO) units significantly influence their performance. researchgate.net It was found that increasing either the alkyl chain length or the number of PO units leads to a decrease in the concentration required to achieve a minimum bubble velocity, indicating increased surface activity. researchgate.net This is attributed to increased chain-chain interactions and a higher density of ether linkages, which enhance the molecule's ability to pack at interfaces. researchgate.net

This principle can be extended to DPMA derivatives. For example, increasing the length of the alkyl chain in the ether or ester group would be expected to increase the hydrophobicity of the molecule, which would, in turn, affect its solubility in different media and its performance as a coalescing agent in waterborne coatings.

Influence on Coating Properties:

In the coatings industry, glycol ether esters are valued for their ability to improve film formation, flow, and leveling. rsc.org The evaporation rate of the solvent is a critical parameter, and it is directly influenced by the molecular structure. noaa.gov Generally, increasing the molecular weight of the glycol ether ester, for instance by using a longer chain carboxylic acid for the esterification of DPM, will decrease the evaporation rate and increase the boiling point. noaa.gov

The coalescing efficiency of a solvent, which is its ability to aid in the formation of a continuous film from a polymer dispersion, is also a key performance metric. rsc.org Low water solubility is often preferred for coalescing agents to ensure they are concentrated at the polymer particles. rsc.org Therefore, modifying the DPMA structure to increase its hydrophobicity, for example by using a longer chain fatty acid to create the ester, could enhance its coalescing efficiency.

The following table presents data on the physical properties of various propylene glycol ether esters, illustrating the effect of structural changes on key performance indicators.

Interactive Table: Structure-Property Relationships of Propylene Glycol Ether Esters
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Evaporation Rate (n-BuAc=1)Water Solubility (g/100mL)
Propylene Glycol Methyl Ether Acetate (PGMEA)C6H12O3132.161460.323.0 wikipedia.org
Dipropylene Glycol Methyl Ether Acetate (DPMA) C9H18O4 190.2 209 0.015 16.0 google.com
Propylene Glycol n-Butyl Ether AcetateC9H18O3174.241910.063.4
Dipropylene Glycol n-Butyl Ether AcetateC12H24O4232.322450.0054.0

Note: Data for Propylene Glycol n-Butyl Ether Acetate and Dipropylene Glycol n-Butyl Ether Acetate are representative values for this class of compounds and are included for comparative purposes.

The data clearly shows that as the number of propylene glycol units increases from one (in PGMEA) to two (in DPMA), the molar mass and boiling point increase, while the evaporation rate and water solubility decrease. Similarly, changing the ether group from methyl to butyl (comparing PGMEA to Propylene Glycol n-Butyl Ether Acetate) also leads to a decrease in water solubility and evaporation rate, highlighting the impact of the alkyl group size on these properties. These structure-activity relationships are fundamental to the selection and design of glycol ether esters for specific industrial applications.

Molecular Interactions and Solution Thermodynamics of Dipropyleneglycol Methyl Ether Acetate

Solute-Solvent Interactions in Dipropyleneglycol Methyl Ether Acetate (B1210297) Systems

The solvency characteristics of DPMA are defined by a combination of hydrogen bonding, dipole-dipole forces, and van der Waals (dispersion) forces. These interactions are quantitatively described by Hansen Solubility Parameters (HSP), which separate the total cohesion energy of a substance into three components: a dispersion parameter (δd), a polar parameter (δp), and a hydrogen bonding parameter (δh).

Table 1: Hansen Solubility Parameters for Dipropyleneglycol Methyl Ether Acetate
ParameterValue (J/cm³)½Interaction Type
Dispersion (δd)16.3Van der Waals Forces
Polar (δp)4.9Dipole-Dipole Interactions
Hydrogen Bonding (δh)8.0Hydrogen Bonding

Data sourced from Smolecule smolecule.com.

The molecular structure of this compound lacks a hydrogen atom bonded to a highly electronegative atom, such as oxygen. Consequently, DPMA cannot act as a hydrogen bond donor. nih.gov However, the oxygen atoms within its two ether linkages and two oxygen atoms in the ester group can function as hydrogen bond acceptors. nih.gov This allows DPMA to form hydrogen bonds with protic solvents (e.g., water, alcohols).

The capacity for these interactions is quantified by its Hansen hydrogen bonding parameter (δh) of 8.0 (J/cm³)½. smolecule.com While it cannot form a hydrogen-bonded network by itself, its ability to accept hydrogen bonds is a key factor in its solubility behavior, including its limited miscibility with water. smolecule.commonumentchemical.com

Additionally, the presence of polar ether (C-O-C) and ester (-COO-) functional groups creates an uneven distribution of charge across the DPMA molecule, resulting in a permanent molecular dipole. This leads to dipole-dipole interactions between DPMA molecules and with other polar solute or solvent molecules. The Hansen polar parameter (δp) for DPMA is 4.9 (J/cm³)½, which indicates moderate dipole-dipole interactions. smolecule.com These combined forces give DPMA its strong solvency for a variety of resins, including acrylics, epoxies, alkyds, and polyesters. atamanchemicals.com

Phase Equilibria and Solution Behavior of this compound

The phase behavior of mixtures containing DPMA is critical for its industrial applications, such as in coatings and cleaning agents. atamanchemicals.com This behavior is described by vapor-liquid equilibria (VLE) and liquid-liquid equilibria (LLE).

Detailed experimental isobaric or isothermal vapor-liquid equilibrium data for binary or multicomponent systems containing this compound are not extensively available in the surveyed literature. However, studies on structurally related compounds, such as its precursor dipropylene glycol methyl ether (DPM) and its shorter-chain analogue propylene (B89431) glycol methyl ether acetate (PGMEA), are common. researchgate.netdocumentsdelivered.compsecommunity.org

For these related systems, VLE data are typically measured using equipment like modified Rogalski-Malanoski equilibrium stills. researchgate.net The experimental data are then correlated using thermodynamic models for liquid activity coefficients, such as the Non-Random Two-Liquid (NRTL) model or the UNIQUAC model, to describe deviations from ideal behavior. researchgate.netpsecommunity.orgepa.gov These models are essential for the design and simulation of distillation processes used in production and purification. psecommunity.org

Similar to VLE, specific experimental liquid-liquid equilibrium data for DPMA are sparse. However, its solubility behavior indicates its potential for forming multiphase systems. DPMA has limited solubility in water, with a reported value of 16 wt% at 20°C. monumentchemical.com This limited miscibility suggests that a DPMA-water system will separate into two liquid phases (an organic-rich phase and a water-rich phase) above this concentration, thus exhibiting LLE.

Research on analogous compounds provides insight into how such systems are characterized. For instance, multiphase equilibria, including vapor-liquid-liquid equilibrium (VLLE), have been measured for the water + PGMEA system. epa.gov Furthermore, computational methods like molecular dynamics have been employed to determine the LLE of dipropylene glycol dimethyl ether with water. researchgate.net These studies often use thermodynamic models like NRTL or UNIQUAC to correlate the experimental data, which is crucial for designing liquid-liquid extraction processes. epa.gov

Theoretical and Computational Chemistry Approaches to this compound

While comprehensive theoretical and computational studies focused specifically on this compound are limited, research on related glycol ethers and their derivatives illustrates the methods used to understand their molecular behavior. These approaches provide insights into properties and interactions at an atomic level.

For example, molecular dynamics (MD) simulations have been used to determine the liquid-liquid equilibria of dipropylene glycol dimethyl ether and water by developing new force fields for the ether. researchgate.net Hybrid modeling approaches that combine the Conductor-like Screening Model for Realistic Solvents (COSMO-SAC) with classical MD have been proposed to investigate the phase behavior of systems containing conformationally flexible molecules like alkylene glycol derivatives. researchgate.net For the synthesis of the related PGMEA, process simulations using kinetic parameters derived from batch reactions are employed to design and optimize reactor systems. mdpi.com

Although detailed simulations on DPMA are not widely published, predictive models based on its structure are available. For instance, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for different DPMA adducts. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for DPMA Adducts
Adductm/zPredicted CCS (Ų)
[M+H]+191.12779143.7
[M+Na]+213.10973149.3
[M+K]+229.08367151.1
[M+NH4]+208.15433163.3

Data sourced from PubChemLite, calculated using CCSbase uni.lu.

Molecular Dynamics Simulations of this compound

MD simulations of analogous systems, such as ethylene (B1197577) glycol and other glycol ethers, have been performed to understand their hydrogen-bond structures and conformational behavior in aqueous solutions. nih.govrsc.orgchemrxiv.org For DPGMEA, a similar approach would involve the development of a robust force field to accurately describe the intramolecular and intermolecular interactions. The General AMBER Force Field (GAFF) is a common choice for simulating organic molecules like glycol ethers. mdpi.com

A typical MD simulation setup would involve placing a number of DPGMEA molecules in a simulation box, often with a solvent like water, and solving Newton's equations of motion for each atom. nih.gov Such simulations, conducted under controlled temperature and pressure (NPT ensemble), can elucidate various properties. mdpi.com

Key Research Findings from Analogous Systems:

Hydrogen Bonding: MD simulations on ethylene glycol have been used to analyze the hydrogen-bond network, including the lifetime and structure of these bonds. nih.gov For DPGMEA, which has ether oxygens and an acetate group, simulations could reveal how these functional groups participate in hydrogen bonding with protic solvents or other DPGMEA molecules.

Conformational Analysis: The flexibility of the DPGMEA molecule allows for various conformations. MD simulations can predict the predominant dihedral angles and how they are influenced by the surrounding environment. For instance, studies on ethylene glycol have shown a preference for the gauche conformation in the liquid state. chemrxiv.orgresearchgate.net

Solvation Structure: Radial distribution functions (RDFs) can be calculated from MD trajectories to understand the solvation shell around a DPGMEA molecule. This provides information on the average distance and coordination number of solvent molecules around specific atoms of DPGMEA. nih.govresearchgate.net

Hypothetical Data Table from MD Simulations of DPGMEA:

The following table illustrates the type of data that could be generated from MD simulations of a DPGMEA-water binary mixture.

PropertySimulated Value (Hypothetical)Description
DPGMEA-Water H-Bond Lifetime1.5 psThe average duration of a hydrogen bond between a DPGMEA molecule and a water molecule.
Coordination Number (O_ether...H_water)2.1The average number of water hydrogens in the first solvation shell of a DPGMEA ether oxygen.
O-C-C-O Dihedral Angle65° (gauche)The most probable dihedral angle for the central backbone of the DPGMEA molecule in an aqueous solution.

Density Functional Theory (DFT) Calculations for this compound Systems

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for calculating optimized geometries, interaction energies, and various spectroscopic properties. While specific DFT studies on DPGMEA are limited, research on similar propylene glycol ethers provides a framework for understanding the potential applications of this method. researchgate.netresearchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can provide valuable insights into the thermodynamics and molecular-level interactions of DPGMEA systems. researchgate.net

Key Research Findings from Analogous Systems:

Intermolecular Interaction Energies: DFT can be used to calculate the binding energy between DPGMEA and other molecules, such as water or other solvent molecules. These calculations can help quantify the strength of hydrogen bonds and van der Waals interactions. For instance, DFT calculations on propylene glycol and acetonitrile systems have been used to determine the energy of hydrogen bond interactions. researchgate.net

Molecular Properties: DFT is employed to calculate various molecular properties, including dipole moments, which are crucial for understanding the polarity and solvent capabilities of DPGMEA. researchgate.net

Reaction Mechanisms: DFT can be utilized to study the mechanisms of chemical reactions involving DPGMEA, such as its hydrolysis. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine reaction pathways and activation energies.

Hypothetical Data Table from DFT Calculations on a DPGMEA-Water Dimer:

This table presents hypothetical data that could be obtained from DFT calculations on a DPGMEA-water complex.

PropertyCalculated Value (Hypothetical)Description
Optimized H-Bond Distance (O_ether...H_water)1.95 ÅThe equilibrium distance of the hydrogen bond between a DPGMEA ether oxygen and a water hydrogen in the optimized geometry of the dimer.
Interaction Energy-22.5 kJ/molThe energy released upon the formation of the DPGMEA-water dimer, indicating a stable interaction.
Dipole Moment of DPGMEA2.8 DThe calculated dipole moment of an isolated DPGMEA molecule, reflecting its overall polarity.

Mechanistic Roles of Dipropyleneglycol Methyl Ether Acetate in Advanced Material Systems

Contributions to Film Formation and Polymer Rheology

Dipropyleneglycol methyl ether acetate (B1210297) (DPMA) is a high-performance industrial solvent recognized for its efficacy in advanced material systems, particularly in coatings, adhesives, and inks. Its distinct chemical structure, which includes both ether and ester functional groups, enables it to dissolve a wide array of polymer types, making it a versatile component in various formulations. The acetate group in DPMA "caps" the terminal hydroxyl group of its precursor, Dipropylene Glycol Methyl Ether (DPM), which reduces the compound's polarity and viscosity. This structural feature makes DPMA an excellent solvent choice for proton-sensitive systems like polyurethanes.

Coalescing Mechanisms in Coatings and Adhesives Research

In the realm of water-based paints and inks, DPMA functions as a coalescing agent, facilitating the fusion of polymer particles as the coating dries. This process is crucial for forming a continuous and durable film. The mechanism involves the temporary softening of polymer particles, which allows them to merge and form a cohesive film. specialchem.com

DPMA's role as a coalescing agent is particularly valued in waterborne emulsion systems due to its limited water solubility and slow evaporation rate. It provides good solvency for a multitude of resins, including acrylics, epoxies, alkyds, and polyesters. This broad compatibility makes it a suitable coalescing agent for various adhesives as well.

Key attributes of coalescing agents like DPMA in adhesives and sealants include:

Controlled evaporation rates specialchem.com

Compatibility with diverse polymer systems specialchem.com

Efficient promotion of film formation specialchem.com

Solvent Evaporation Kinetics and Film Morphology Development

The evaporation rate of a solvent is a critical parameter that influences the formation and final morphology of a polymer film. DPMA is characterized as a slow-evaporating solvent, a property that is advantageous in many coating applications. This slow evaporation rate allows for a longer "wet edge" time, which helps in achieving a smooth and uniform finish. riverlandtrading.com

The kinetics of solvent evaporation directly impact the development of film morphology. As the solvent evaporates, the polymer concentration increases, leading to the formation of a solid film. The rate at which this occurs can influence the final structure of the film. For instance, in spin-coating processes, the drying rate can affect the surface morphology of the resulting film, with the potential for wrinkled surfaces to form under certain conditions. mdpi.com The use of a slow-evaporating solvent like DPMA can help to mitigate such defects and promote the formation of a more uniform film.

The table below summarizes some of the key physical properties of DPMA that are relevant to its evaporation kinetics and role in film formation.

Table 1: Physical Properties of Dipropyleneglycol Methyl Ether Acetate

Property Value
Molecular Weight 190.2 g/mol
Boiling Point 208.9°C
Flash Point 86°C
Vapor Pressure @ 20°C 0.08 mmHg
Evaporation Rate (nBuAc = 1) 0.015
Solubility in Water @ 20°C 16 wt%

This data is compiled from publicly available information. monumentchemical.com

Interactions within Photoresist Formulations and Lithography

DPMA and its related compounds, such as Propylene (B89431) Glycol Methyl Ether Acetate (PGMEA), are integral components in photoresist formulations used in the semiconductor industry for microlithography. google.comtandfonline.com Photoresists are light-sensitive materials used to form patterned coatings on a substrate.

Role in Resist Solubility and Development Processes

In photoresist formulations, DPMA acts as a solvent for the resin (e.g., novolak resins) and the photosensitizer (e.g., quinone diazide). google.com This ensures that the components are uniformly dissolved and can be applied as a thin, even film onto the substrate. google.com The choice of solvent can significantly affect the performance of the photoresist, including its photospeed and resolution. google.comgoogle.com

The development process in lithography involves the selective removal of either the exposed or unexposed portions of the photoresist film. The solubility of the resist in the developer solution is a key factor in this process. For Poly(methyl methacrylate) (PMMA), a common electron beam resist, solvent-based developers are required as it is not soluble in aqueous-alkaline developers. allresist.comallresist.com The composition of the developer, which can include solvents like DPMA, plays a crucial role in the development rate and the final quality of the patterned features. researchgate.net

Impact on Pattern Resolution and Line Edge Roughness

The ultimate goal of lithography is to produce high-resolution patterns with minimal defects. Line edge roughness (LER), which is the deviation of a feature edge from a straight line, is a critical issue in advanced lithography. lithoguru.com The choice of solvent in the photoresist formulation can influence LER.

Functional Medium in Nanomaterial Synthesis and Dispersion

DPMA also finds application as a functional medium in the synthesis and dispersion of nanomaterials. Its solvent properties make it suitable for dissolving precursors and stabilizing nanoparticles. For example, DPMA has been used in the preparation of stable dispersions of inorganic nanoparticles. google.com

The dispersion of nanoparticles in a liquid medium is a critical step in many applications. The choice of the dispersion medium can significantly affect the stability and properties of the nanoparticles. nih.govnih.gov Solvents like DPMA can be used to create stable dispersions of nanoparticles, such as zirconium dioxide (ZrO2), for use in various advanced materials. sigmaaldrich.com

The ability to form stable dispersions is essential for incorporating nanoparticles into larger systems, such as coatings or composites, to enhance their properties. The use of an appropriate solvent like DPMA can facilitate this process by ensuring a uniform distribution of the nanoparticles throughout the material.

Solvent-Assisted Exfoliation and Dispersion of Two-Dimensional Materials

The production of single- or few-layer two-dimensional (2D) materials is crucial for their application in advanced material systems. Liquid-phase exfoliation (LPE) has emerged as a promising technique for the scalable production of these materials, such as graphene and transition metal dichalcogenides (TMDs). The choice of solvent is a critical parameter in the LPE process, as it plays a key role in overcoming the van der Waals forces between the layers of the bulk material and in stabilizing the exfoliated nanosheets.

While solvents like N-methyl-2-pyrrolidone (NMP) have been extensively studied for LPE, the exploration of other solvents is an active area of research. This compound (DPMA) is a solvent with properties that suggest its potential utility in this application. Its efficacy in LPE is predicated on the principle of matching the surface energy of the solvent with that of the 2D material, a key factor for efficient exfoliation and stable dispersion. The mechanism of solvent-assisted exfoliation involves several steps where the solvent's properties are critical:

Intercalation and Swelling: The solvent molecules first need to penetrate the layers of the bulk material. The ability of a solvent to intercalate is influenced by its molecular size and its interaction with the material's surface.

Exfoliation: Energy input, typically through sonication or shear mixing, is then required to overcome the interlayer forces and separate the sheets. The solvent aids this process by reducing the energy required for exfoliation.

Stabilization: Once exfoliated, the nanosheets must be stabilized in the solvent to prevent re-aggregation. This is achieved through solvent-nanosheet interactions that create a repulsive barrier between the sheets.

The effectiveness of a solvent in LPE is often predicted by its Hansen solubility parameters (HSP), which describe the energy of dispersion, polar, and hydrogen bonding forces. A close match between the HSP of the solvent and the 2D material generally leads to better exfoliation and dispersion.

Table 1: Hansen Solubility Parameters for Selected Solvents and 2D Materials
Material/SolventDispersion (δD)Polar (δP)Hydrogen Bonding (δH)
Graphene18.09.37.7
MoS₂18.111.610.5
N-methyl-2-pyrrolidone (NMP)18.012.37.2

While specific research on the mechanistic role of this compound in the exfoliation of 2D materials is limited, its chemical structure, possessing both ether and acetate functional groups, suggests it could offer a balance of polar and non-polar interactions beneficial for dispersing certain 2D materials. Further research is needed to determine its Hansen solubility parameters and to experimentally validate its performance in LPE.

Influence on Nanoparticle Growth and Morphology Control

The synthesis of nanoparticles with controlled size and shape is essential for their application in various fields, from catalysis to electronics. The solvent used in the synthesis process can have a profound impact on the nucleation, growth, and final morphology of the nanoparticles. This compound, as a solvent, can influence these processes through several mechanisms.

The role of the solvent in nanoparticle synthesis is multifaceted:

Precursor Solubility: The solvent must effectively dissolve the nanoparticle precursors to ensure a homogeneous reaction medium. The solubility of the precursors in DPMA will depend on their chemical nature and the temperature of the synthesis.

Control of Reaction Kinetics: The viscosity and polarity of the solvent can affect the diffusion of precursor molecules and the rate of the chemical reactions leading to nanoparticle formation. This, in turn, influences the rates of nucleation and growth.

Surface Passivation: The solvent molecules can adsorb onto the surface of the growing nanoparticles, a process known as capping or passivation. This can stabilize the nanoparticles, prevent their aggregation, and influence their growth kinetics and final morphology. The ether and acetate groups of DPMA can act as coordinating ligands to the nanoparticle surface.

Morphology Directing Agent: By selectively adsorbing to certain crystallographic faces of the growing nanoparticles, the solvent can direct their growth, leading to specific shapes such as nanorods, nanocubes, or nanowires.

A related compound, Propylene glycol methyl ether acetate (PGMEA), is known to be used as a solvent for the dispersion of pre-synthesized nanoparticles, such as zirconium dioxide (ZrO₂) nanoparticles. This suggests that glycol ether acetates can effectively interact with and stabilize metal oxide nanoparticle surfaces.

Table 2: Influence of Solvent Properties on Nanoparticle Characteristics
Solvent PropertyInfluence on Nanoparticle Synthesis
ViscosityAffects precursor diffusion and reaction rates. Higher viscosity can slow down growth and lead to smaller nanoparticles.
PolarityInfluences precursor solubility and the stability of charged intermediates. Can affect the choice of capping agents.
Coordinating AbilityDetermines the strength of solvent-nanoparticle surface interactions, affecting growth kinetics and morphology.

While detailed studies on the specific influence of this compound on nanoparticle growth and morphology control are not widely available, its physical and chemical properties suggest it could be a valuable solvent in this context. Its relatively high boiling point allows for a wide range of synthesis temperatures, and its dual functionality (ether and acetate groups) could provide a unique coordination environment at the nanoparticle surface. Experimental investigation is required to fully elucidate its mechanistic role in controlling nanoparticle synthesis.

Analytical Methodologies for Dipropyleneglycol Methyl Ether Acetate Quantification and Characterization

Chromatographic Techniques for Dipropyleneglycol Methyl Ether Acetate (B1210297) Analysis

Chromatographic methods are central to the analysis of DPGMEA, providing the necessary separation of the analyte from other components in a mixture. Gas chromatography, in particular, is widely utilized due to the volatility of DPGMEA.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and extensively used technique for the trace analysis of DPGMEA. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. The commercial product of DPGMEA is typically a mixture of isomers, and GC is adept at separating these closely related compounds. gcms.cz

For the analysis of glycol ethers like DPGMEA, specialized capillary columns are often employed to achieve optimal separation. For instance, a cyano-based thin film column like the Rxi®-1301Sil MS can offer better resolution and faster analysis times compared to thicker film cyanopropylphenyl-type columns. add-tek.com An optimized GC-MS method using such a column can significantly reduce the analysis time, for example, to as little as 8 minutes, while still achieving baseline resolution of the DPGMEA isomers. add-tek.com

Sample preparation for GC-MS analysis of DPGMEA in air, such as in workplace environments, typically involves drawing a known volume of air through a solid sorbent tube. Anasorb 747 is a validated sorbent for the collection of DPGMEA. nih.gov Following sample collection, the analyte is desorbed from the sorbent using a suitable solvent mixture, such as 85:15 methylene chloride and methanol. nih.gov The resulting solution is then injected into the GC-MS system. Flame Ionization Detection (FID) is also a viable alternative for quantification following GC separation. nih.gov

The mass spectrometer detector identifies DPGMEA based on its characteristic mass spectrum, which is generated by the fragmentation of the molecule upon electron ionization. Even higher molecular weight P-series glycol ethers like DPGMEA tend not to produce abundant ions greater than 150 amu. add-tek.com For DPGMEA, some of the key mass-to-charge ratios (m/z) observed in its mass spectrum include a top peak at m/z 59, a second highest at m/z 43, and a third highest at m/z 73. sigmaaldrich.com The high sensitivity of MS allows for the detection and quantification of DPGMEA at very low concentrations.

Interactive Table: GC-MS Parameters for Glycol Ether Analysis Including DPGMEA

ParameterDescription
Column Type Rxi®-1301Sil MS (cyano-based thin film)
Column Dimensions 30 m x 0.25 mm x 0.25 µm
Sample Collection Anasorb 747 tube
Desorption Solvent Methylene chloride/methanol (85:15 v/v)
Detection Mass Spectrometry (MS) or Flame Ionization (FID)
Analysis Time As low as 8 minutes with optimized methods
Key Mass Fragments (m/z) 59 (Top Peak), 43 (2nd Highest), 73 (3rd Highest)

While gas chromatography is the predominant technique for the analysis of volatile compounds like Dipropyleneglycol methyl ether acetate, High-Performance Liquid Chromatography (HPLC) can be a viable alternative, particularly for less volatile related compounds or when derivatization is employed. However, specific HPLC applications for the direct analysis of DPGMEA are not extensively documented in publicly available literature, suggesting it is a less common method for this particular analyte.

For other glycols, HPLC methods have been developed. For instance, propylene (B89431) glycol diacetate can be analyzed by reverse-phase (RP) HPLC using a mobile phase of acetonitrile and water with phosphoric acid. nih.gov For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. nih.gov Such a method could potentially be adapted for DPGMEA, although optimization would be necessary. The primary challenge in HPLC analysis of compounds like DPGMEA is detection, as they lack a strong chromophore for UV detection. Refractive index (RI) detection or evaporative light scattering detection (ELSD) are common alternatives for such analytes.

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. These methods provide detailed information about the molecular structure and the presence of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of DPGMEA and its isomers. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

While a publicly available, fully assigned NMR spectrum for DPGMEA is not readily found, the expected chemical shifts can be predicted based on its structure, which includes methyl, methylene, and methine groups in ether and ester linkages. The ¹H NMR spectrum would show characteristic signals for the methyl protons of the acetate group, the methoxy group, and the propylene glycol backbone. The complexity of the spectrum would be influenced by the presence of multiple isomers.

For the related compound, propylene glycol methyl ether acetate (PGMEA), ¹H NMR and ¹³C NMR spectra are available and can provide insight into the expected signals for DPGMEA. researchgate.net The presence of the additional propylene glycol methyl ether unit in DPGMEA would result in a more complex spectrum with additional signals in the regions characteristic of ether linkages. A ¹³C NMR spectrum of DPGMEA is noted as being available from SpectraBase, which would be essential for confirming the carbon framework of the molecule and assessing its purity. sigmaaldrich.com

Infrared (IR) and Raman spectroscopy are valuable techniques for identifying the functional groups present in this compound, thereby confirming its identity and assessing its purity.

Infrared (IR) Spectroscopy: The IR spectrum of DPGMEA is characterized by absorption bands corresponding to its key functional groups. A strong absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O stretching of the ester group. The C-O stretching vibrations of the ester and ether linkages would result in strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region. A vapor phase IR spectrum for DPGMEA is available in spectral databases. sigmaaldrich.com Analysis of related compounds like propylene glycol methyl ether acetate also shows these characteristic absorption bands. chemicalbook.com

Interactive Table: Characteristic IR Absorption Bands for DPGMEA Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1735 - 1750
C-O (Ester and Ether)Stretch1000 - 1300
C-H (Aliphatic)Stretch2850 - 3000

Advanced Detection and Monitoring in Complex Matrices

The detection and monitoring of this compound in complex matrices, such as consumer products, industrial formulations, and workplace air, often require advanced analytical approaches to achieve the necessary sensitivity and selectivity. Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful in this regard.

The aforementioned GC-MS is a prime example of a hyphenated technique that is widely used for the analysis of DPGMEA in complex samples. It allows for the separation of DPGMEA from other volatile and semi-volatile compounds and its confident identification and quantification.

For workplace air monitoring, established methods from organizations like the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) provide robust procedures. These methods often involve sampling onto solid sorbent tubes followed by solvent desorption and analysis by GC with FID or MS detection. These methods have been validated for a range of glycol ethers, including DPGMEA.

Fourier Transform Infrared (FTIR) spectroscopy can also be employed for the monitoring of glycol ether vapors in air. FTIR gas analyzers can provide real-time or near-real-time measurements of airborne concentrations of specific compounds, which can be valuable for occupational exposure assessment.

For non-volatile matrices or when derivatization is feasible, LC-MS could be a powerful tool for the analysis of DPGMEA or its hydrolysis product, dipropylene glycol methyl ether. The combination of liquid chromatography for separation with the sensitivity and specificity of mass spectrometry allows for the analysis of complex liquid samples with minimal cleanup.

Online Monitoring of this compound in Industrial Streams

Real-time monitoring of chemical processes is essential for ensuring efficiency, product quality, and safety. Process Analytical Technology (PAT) provides a framework for innovative manufacturing through the timely measurement of critical quality and performance attributes of raw and in-process materials. nih.gov Several PAT tools are applicable for the online monitoring of DPMA in industrial streams.

Spectroscopic techniques are particularly well-suited for online analysis as they are non-destructive and can provide instantaneous feedback. Techniques such as online mass spectrometry (MS), mid-infrared (mid-IR), near-infrared (NIR), Raman, and UV-vis spectroscopy can monitor the concentration of reagents, intermediates, and products in real time. americanpharmaceuticalreview.com For instance, online mass spectrometry is ideal for measuring the composition of gas-phase samples and can be used to monitor distillation processes involving solvents like DPMA. americanpharmaceuticalreview.com These methods allow for rapid response times, high selectivity, and the ability to monitor multiple components simultaneously. americanpharmaceuticalreview.com

The implementation of PAT for a process involving DPMA would involve interfacing an analytical instrument directly with the process stream. Data collected from the instrument would be analyzed using multivariate analysis methods to extract meaningful information about the process, enabling real-time adjustments and control. researchgate.net This approach facilitates a deeper understanding of the process, leading to improved control, efficiency, and quality assurance. americanpharmaceuticalreview.comresearchgate.net

Table 1: Process Analytical Technology (PAT) for Online Monitoring

Technology Principle Application in DPMA Monitoring Advantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Real-time monitoring of solvent composition in gas streams or vacuum distillations. americanpharmaceuticalreview.com High sensitivity, high selectivity, rapid response. americanpharmaceuticalreview.com
Near-Infrared (NIR) Spectroscopy Measures the absorption of light in the near-infrared region, related to molecular vibrations. Quantitative analysis of DPMA concentration in liquid process streams. Non-destructive, rapid, can use fiber optics for remote sensing. americanpharmaceuticalreview.com
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. Monitoring reaction progress, identifying isomers, and quantifying DPMA in complex mixtures. Minimal sample preparation, can be used with aqueous solutions. americanpharmaceuticalreview.com
Mid-Infrared (mid-IR) Spectroscopy Measures the absorption of light corresponding to fundamental molecular vibrations. Provides specific fingerprint information for identifying and quantifying DPMA and potential byproducts. High specificity, rich chemical information. americanpharmaceuticalreview.com

Environmental Sample Preparation and Analytical Challenges for this compound

The analysis of DPMA in environmental samples such as air, water, and soil presents a unique set of challenges, primarily related to the typically low concentrations of the analyte and the complexity of the sample matrix.

Air Sampling and Analysis: For air samples, a common method involves drawing a known volume of air through a solid sorbent tube, typically containing coconut shell charcoal, to adsorb the DPMA vapors. osha.govosha.gov The analytes are then desorbed in the laboratory using a suitable solvent, such as a mixture of methylene chloride and methanol. osha.govosha.gov The resulting solution is analyzed by gas chromatography (GC) with a flame ionization detector (FID). osha.govosha.gov A significant challenge with the acetate form of glycol ethers like DPMA is their susceptibility to hydrolysis after being adsorbed onto charcoal, which can lead to inaccurate quantification. osha.gov Therefore, samples should be refrigerated upon receipt and analyzed promptly to minimize this effect. osha.gov

Water and Soil Sample Analysis: Analysis in aqueous and solid matrices often requires an extraction step to isolate the DPMA from interfering compounds. Techniques like ultrasound-assisted extraction (UAE) and solid-phase extraction (SPE) are employed for this purpose. researchgate.netresearchgate.netresearchgate.net Following extraction, the analysis is typically performed using GC coupled with mass spectrometry (GC-MS), which provides both quantification and structural confirmation. researchgate.netresearchgate.net The use of a highly polar GC column can sometimes allow for direct analysis without a derivatization step, simplifying the sample preparation process. researchgate.net

A primary analytical challenge is overcoming matrix effects, where other components in the environmental sample can interfere with the detection of DPMA, either enhancing or suppressing the analytical signal. The commercial product of DPMA is a mixture of isomers, which can complicate chromatographic separation and quantification. europa.eu Furthermore, DPMA can rapidly hydrolyze in vivo and potentially in the environment to form dipropylene glycol methyl ether (DPM), meaning that analytical methods may need to target both the parent acetate and its hydrolysis product for a complete environmental assessment. europa.eu

Table 2: Analytical Methods for DPMA in Environmental Samples

Analytical Step Method Matrix Key Considerations & Challenges
Sampling Adsorption on charcoal tubes Air Potential for hydrolysis of the acetate on the sorbent material. osha.gov Presence of other vapors can reduce collection capacity. osha.gov
Sample Preparation Solvent Desorption Air Desorption efficiency can be variable. osha.gov Use of a drying agent may be necessary. osha.gov
Ultrasound-Assisted Extraction (UAE) Cosmetics/Solids Efficient and low-cost extraction with reduced solvent consumption. researchgate.net
Solid-Phase Extraction (SPE) Water Effective for pre-concentration and cleanup of industrial wastewater samples. researchgate.net
Analysis Gas Chromatography-Flame Ionization Detection (GC-FID) Air, Water, Soil Good for quantification but less specific than MS. Potential for co-elution of isomers. osha.govcdc.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Air, Water, Soil Provides high sensitivity and specificity for confirmation. Can distinguish between different glycol ethers. researchgate.netresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Water Can be used for the analysis of glycols and glycol ethers in drinking water matrices. epa.gov

Environmental Fate and Mechanistic Degradation of Dipropyleneglycol Methyl Ether Acetate

Biodegradation Pathways and Microbial Metabolism of Dipropyleneglycol Methyl Ether Acetate (B1210297)

The microbial breakdown of Dipropyleneglycol methyl ether acetate begins with the cleavage of its ester bond, yielding DPGME and acetate. europa.eu Consequently, the biodegradation pathways of DPGMEA are intrinsically linked to the microbial metabolism of DPGME.

The primary route for the environmental dissipation of DPGMEA's main metabolite, DPGME, is through aerobic biodegradation. epa.gov Studies have shown that DPGME is readily biodegraded under aerobic conditions by various microorganisms. oecd.org For instance, research has demonstrated the assimilation of dipropyleneglycol monomethyl ether by Corynebacterium sp. 7, a bacterium known for utilizing polypropyleneglycols. nih.gov In contrast, anaerobic degradation is considered a minor pathway for the dissipation of DPGME, with the compound showing only slight degradation under anaerobic conditions. oecd.org The anaerobic decomposition of the related compound, propylene (B89431) glycol, proceeds via an initial disproportionation to form propionate and n-propanol. nih.gov

Table 1: Biodegradation of Dipropylene Glycol Methyl Ether (DPGME)

ConditionDegradation PotentialPathway Significance
Aerobic Readily Biodegraded oecd.orgMajor epa.gov
Anaerobic Slightly Degraded oecd.orgMinor epa.govoecd.org

Toxicokinetic studies show that DPGMEA is rapidly hydrolyzed in vivo to form DPGME and acetate. europa.eu The subsequent metabolism of DPGME has been investigated in male Fischer 344 rats. Following oral administration of DPGME, a significant portion is metabolized and excreted. The major metabolic pathways for DPGME include conjugation with glucuronic acid and sulfate, as well as hydrolysis of the methoxy group to form dipropylene glycol. oecd.org

Identified metabolites in the urine of animals administered DPGME include unchanged DPGME, propylene glycol monomethyl ether (PGME), dipropylene glycol, and propylene glycol. Additionally, sulfate and glucuronide conjugates of DPGME were also identified, indicating that conjugation is a significant metabolic route. oecd.org Studies on the structurally similar propylene glycol methyl ether acetate (PGMEA) confirm that it is also rapidly and extensively hydrolyzed to its corresponding glycol ether (PGME) in vivo, with a subsequent metabolite profile nearly identical to that of PGME. nih.gov

Table 2: Identified Metabolites of Dipropylene Glycol Methyl Ether (DPGME) Degradation

MetabolitePrecursor CompoundIdentification Source
Dipropylene glycol methyl ether (DPGME)DPGMEAIn vivo hydrolysis europa.eu
Acetic acidDPGMEAIn vivo hydrolysis europa.eu
Propylene glycol monomethyl ether (PGME)DPGMEAnimal studies
Dipropylene glycolDPGMEAnimal studies oecd.org
Propylene glycolDPGMEAnimal studies
Sulfate conjugates of DPGMEDPGMEAnimal studies oecd.org
Glucuronide conjugates of DPGMEDPGMEAnimal studies oecd.org

Abiotic Transformation Processes of this compound

Abiotic processes, including photolysis and hydrolysis, contribute to the transformation of DPGMEA in the environment. Hydrolysis is a particularly significant initial step, while photolysis primarily affects the compound's persistence in the atmosphere.

Once volatilized into the atmosphere, the primary degradation mechanism for DPGME, the main metabolite of DPGMEA, is through photolytic reactions. The atmospheric half-life of DPGME is estimated to be short, ranging from 3.4 to 5.3 hours, due to its reaction with photochemically generated hydroxyl radicals. oecd.org This rapid degradation suggests that the compound does not persist for long periods in the air. epa.gov

In contrast, photolysis is not considered a significant degradation pathway for DPGME in aquatic environments or on soil surfaces. epa.gov Studies on the related compound, propylene glycol monomethyl ether acetate (PGMEA), in the gas phase have shown that it can be decomposed by UV radiation, particularly in the presence of ozone, a process driven by hydroxyl radicals. tandfonline.comnih.gov

Table 3: Atmospheric Half-Life of Dipropylene Glycol Methyl Ether (DPGME)

ParameterValueMechanism
Estimated Half-life 3.4 hoursReaction with hydroxyl radicals oecd.org
Measured Half-life 5.3 hoursPhotodegradation in air oecd.org

DPGMEA readily undergoes hydrolysis, a key abiotic (and biotic) transformation process that cleaves the ester bond to yield DPGME and acetic acid. europa.eu This reaction is rapid, and as a result, the systemic effects and environmental fate of DPGMEA are largely considered to be the same as those of DPGME. europa.eu

Studies on the analogous compound, propylene glycol monomethyl ether acetate (PGMEA), provide insight into the kinetics of this process. In vivo studies in rats have shown that PGMEA is rapidly hydrolyzed. oup.com The blood plasma half-life for PGMEA in rats following intravenous administration was determined to be as short as 1.6 to 2.3 minutes. oup.com The rate of hydrolysis was found to be more rapid in rat blood than in human blood. oup.com This rapid ester cleavage is a critical first step in the degradation of DPGMEA in both biological systems and the environment.

Environmental Distribution and Persistence Modeling of this compound

The environmental distribution of DPGMEA is governed by the physicochemical properties of its hydrolysis product, DPGME. DPGME is not considered persistent in the environment due to its rapid biodegradation and photolysis in air. epa.govoecd.org

Fugacity-based environmental models predict that DPGME is most likely to partition into the water compartment, including surface water and groundwater. oecd.org This is supported by its complete miscibility in water. oecd.org Because of this high water solubility and a low octanol-water partition coefficient, DPGME is not expected to bioaccumulate in food webs. oecd.org In soil, DPGME is expected to exhibit high mobility, leading to a potential for leaching into groundwater, as there is no significant tendency for it to accumulate in soil and sediment. oecd.org

Volatilization and Atmospheric Transport Research

The potential for this compound to volatilize and be transported in the atmosphere is governed by its physical and chemical properties, primarily its vapor pressure and its rate of degradation in the air.

With a vapor pressure of approximately 0.08 mmHg to 0.12 mmHg at 20-25°C, this compound exhibits a moderate tendency to transition from the liquid to the vapor phase. monumentchemical.com Once in the atmosphere, its persistence is largely determined by photochemical reactions. While specific studies on the atmospheric half-life of DPMA are limited, data from structurally similar compounds provide valuable insights. For instance, the related compound Dipropylene Glycol Monomethyl Ether (DPGME), to which DPMA hydrolyzes, undergoes rapid photolytic degradation in the air. epa.gov The estimated atmospheric half-life of DPGME is approximately 3.4 to 5.3 hours, primarily due to reactions with photochemically produced hydroxyl radicals. egle.state.mi.usoecd.org Similarly, Propylene Glycol Methyl Ether Acetate (PGMEA), another related glycol ether, is known to be readily oxidized in the atmosphere via photochemical reactions. tandfonline.comnih.gov These reactions are a primary degradation pathway for such compounds in the gas phase. The degradation of PGMEA can be initiated by direct photolysis or through indirect oxidation by hydroxyl radicals. tandfonline.com

The following table summarizes key parameters related to the atmospheric fate of this compound and its related compounds.

ParameterValueCompoundSource
Vapor Pressure0.08 - 0.12 mmHg @ 20-25°CThis compound monumentchemical.com
Atmospheric Half-life (estimated)3.4 - 5.3 hoursDipropylene Glycol Monomethyl Ether (DPGME) egle.state.mi.usoecd.org
Atmospheric DegradationRapid photochemical oxidationPropylene Glycol Methyl Ether Acetate (PGMEA) tandfonline.comnih.gov

Sorption Behavior in Soil and Sediment Matrices

The mobility and distribution of this compound in terrestrial and aquatic environments are significantly influenced by its sorption to soil and sediment. The organic carbon-water partition coefficient (Koc) is a key indicator of this behavior.

Research has determined the Log Koc value for this compound to be in the range of 2.26 to 2.28. monumentchemical.com This value was obtained using High-Performance Liquid Chromatography (HPLC) as per OECD Guideline 121. monumentchemical.com A Log Koc value in this range suggests a low to moderate potential for adsorption to soil and sediment organic matter. monumentchemical.com Consequently, this compound is expected to have relatively high mobility in soil and is not likely to strongly bind to sediment in aquatic systems.

The table below presents the key sorption parameter for this compound.

ParameterValueMethodSource
Log Koc2.26 - 2.28OECD 121 (HPLC) monumentchemical.com

Recovery, Recycling, and Sustainable Management of Dipropyleneglycol Methyl Ether Acetate

Separation and Purification Technologies for Dipropyleneglycol Methyl Ether Acetate (B1210297) Recovery

The recovery of DPGMEA from industrial process streams is essential for its reuse and for minimizing waste. Various technologies are employed to separate and purify the solvent from contaminants, water, and other process chemicals. The choice of technology depends on the composition of the spent solvent stream, the desired purity of the recovered DPGMEA, and economic feasibility.

Distillation is a conventional and widely used thermal separation process for recovering solvents. It leverages differences in the boiling points of the components in a liquid mixture. For DPGMEA, several distillation techniques can be applied. Fractional distillation is effective when the boiling points of DPGMEA and the impurities are sufficiently different. In cases where DPGMEA forms azeotropes (mixtures with a constant boiling point) with water or other solvents, azeotropic distillation is employed. google.compatsnap.com This process involves adding an entrainer to form a new, lower-boiling-point azeotrope with water, allowing for its removal and the subsequent purification of the DPGMEA. google.compatsnap.com Reactive distillation, which combines reaction and separation in a single unit, can also be utilized, particularly in processes where DPGMEA is synthesized, to improve conversion and reduce costs. researchgate.netmdpi.com

While effective, distillation is an energy-intensive process. acs.orgmdpi.com Membrane separation technologies have emerged as a promising, less energy-consuming alternative for solvent recovery. nih.goveuropa.eu These technologies use semi-permeable membranes to separate molecules based on size, polarity, or other physical-chemical properties. Key membrane processes applicable to DPGMEA recovery include:

Organic Solvent Nanofiltration (OSN): This pressure-driven process uses membranes to separate dissolved solutes from an organic solvent, making it suitable for removing larger contaminants from spent DPGMEA. europa.eugmmpfaudler.com

Pervaporation (PV): In this process, a liquid mixture is in contact with one side of a membrane, and the permeate is removed as a vapor from the other side. It is particularly effective for breaking azeotropes and dehydrating solvents. europa.eu

Organic Solvent Reverse Osmosis (OSRO): This technique can be used to separate binary solvent mixtures and offers an alternative to distillation for recycling solvent streams. acs.org

Membrane technologies offer several advantages over distillation, including lower energy consumption, smaller carbon footprint, and the ability to operate at ambient temperatures, which is beneficial for thermally sensitive materials. mdpi.comnih.gov

Adsorption is a surface phenomenon where molecules of a substance (adsorbate) adhere to the surface of a solid (adsorbent). For the recovery of DPGMEA from waste streams, particularly from air or water, activated carbon is a commonly used adsorbent due to its high surface area and porous structure. osha.govosha.gov The DPGMEA vapors or dissolved molecules are captured on the carbon surface and can later be recovered through a desorption process, often using a solvent or thermal swing regeneration. jmaterenvironsci.com

Liquid-liquid extraction is another separation technique that can be employed for the purification of DPGMEA. This method involves using a solvent in which the impurities have a different solubility than DPGMEA. For instance, an unreacted raw material like dipropylene glycol monomethyl ether can be extracted from a reaction mixture using an inorganic salt solution, separating it from the DPGMEA product. google.com The choice of extraction solvent is crucial for the efficiency of the process.

Interactive Table: Comparison of DPGMEA Recovery Technologies

TechnologyPrinciplePrimary ApplicationAdvantagesDisadvantages
Fractional Distillation Difference in boiling pointsSeparation of DPGMEA from components with significantly different boiling points.High purity achievable; well-established technology.High energy consumption; not effective for azeotropes. acs.orgjustia.com
Azeotropic Distillation Use of an entrainer to modify relative volatilitiesSeparation of DPGMEA from azeotropic mixtures, especially with water. google.compatsnap.comEnables separation of azeotropes.Adds complexity and cost (entrainer recovery). justia.com
Membrane Separation (OSN/PV) Selective permeation through a membraneDehydration of DPGMEA; removal of dissolved impurities. europa.euLow energy consumption; operates at ambient temperatures. nih.govMembrane fouling and stability can be issues.
Adsorption Adhesion of molecules to a solid surfaceRemoval of DPGMEA from dilute gas or liquid streams. osha.govEffective for low concentrations; regenerable adsorbents.Can be less economical for high concentrations.
Liquid-Liquid Extraction Differential solubility in immiscible liquidsPurification of DPGMEA from soluble impurities. google.comHigh selectivity possible; operates at ambient temperatures.Requires a secondary separation step to recover the extraction solvent.

Life Cycle Assessment Methodologies for Dipropyleneglycol Methyl Ether Acetate Usage

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product, process, or service throughout its entire life cycle. rsc.orgupmbiochemicals.com Applying LCA to DPGMEA usage helps identify environmental hotspots and opportunities for improvement, from raw material acquisition to end-of-life management. purepathtech.comethz.ch

A "cradle-to-gate" analysis is a specific type of LCA that assesses the environmental impact of a product from the extraction of raw materials ("cradle") to the point where it leaves the manufacturing facility ("gate"). upmbiochemicals.comamericanchemistry.comamericanchemistry.com For DPGMEA, a cradle-to-gate LCA would quantify all inputs and outputs for the following stages:

Raw Material Acquisition: Extraction and processing of fossil fuel feedstocks (like propylene) and other precursors required for the synthesis of dipropylene glycol monomethyl ether and acetic acid.

Transportation: The energy and emissions associated with transporting raw materials to the production facility.

Manufacturing: The energy consumption, water usage, air and water emissions, and waste generation associated with the chemical synthesis and purification of DPGMEA.

This type of analysis provides a comprehensive environmental profile of the product before it is distributed to consumers, allowing manufacturers to understand and manage the impacts of their production processes. americanchemistry.comimpag.ch The results can be used for process optimization, material selection, and corporate sustainability reporting.

Based on the insights from an LCA and general principles of green chemistry, several strategies can be implemented to reduce the environmental impact of DPGMEA usage.

Solvent Recovery and Recycling: Implementing efficient, on-site recovery systems, such as closed-loop recycling, significantly reduces the demand for virgin solvent production and minimizes waste disposal. sustainablemanufacturingexpo.comsolventwasher.comthomasnet.com On-site recycling can substantially lower the greenhouse gas emissions associated with the solvent's entire life cycle. sustainablemanufacturingexpo.com

Process Optimization: Minimizing solvent usage through optimized processes, such as using automated cleaning-in-place (CIP) systems or employing solvent-saving application techniques (e.g., in coatings), can lead to significant reductions in both cost and environmental impact. nibusinessinfo.co.uk

Emission Control: Using containment measures like lids on mixing vessels and extraction systems to capture fugitive emissions of volatile organic compounds (VOCs) prevents air pollution. nibusinessinfo.co.uk

Transition to Greener Alternatives: The most impactful long-term strategy involves replacing DPGMEA with more sustainable, bio-based, or less toxic solvents where performance allows. vertecbiosolvents.com

Research on Alternative Solvents and Formulations to this compound

The drive for sustainability in the chemical industry has spurred significant research into "green solvents" that can replace traditional petrochemical-based solvents like DPGMEA. wikipedia.org These alternatives are often derived from renewable resources, are more biodegradable, and exhibit lower toxicity. vertecbiosolvents.com Several classes of solvents are being explored as potential replacements for glycol ethers and their acetates.

Ethyl Ethoxy Propionate (EEP): This high-performance solvent is readily biodegradable, has a mild odor, and is considered harmless to humans and animals. It is a viable replacement for many conventional glycol ethers and their acetates in various applications. impag.ch

Dipropylene Glycol Di-Methyl Ether (DPGDME): As a versatile and environmentally friendly solvent, DPGDME is relatively inert and can be used in sensitive systems like water-based polyurethane coatings. Its lack of a free hydroxyl group makes it unique in performance. impag.ch

Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol): Derived from biogenic glycerin (a renewable resource), Solketal is non-toxic, non-irritating, and fully soluble in water. It is suitable for a wide range of binder systems. impag.ch

Carbonates: Solvents like Propylene (B89431) Carbonate (PC) and Dimethyl Carbonate (DMC) are considered environmentally friendly. PC is non-toxic with a high boiling point, while DMC is exempt from many VOC regulations, although it is flammable. impag.chacs.org

The selection of an alternative solvent depends heavily on the specific application requirements, including solvency power, evaporation rate, cost, and compatibility with other formulation components.

Bio-based Solvent Development and Evaluation

The chemical industry is experiencing a significant shift towards sustainability, driven by stricter regulations and a growing demand for environmentally responsible products. archivemarketresearch.com This transition encourages the development of bio-based solvents as alternatives to traditional petrochemical-derived solvents like this compound (DPGMEA). mdpi.com Bio-based solvents are derived from renewable resources such as biomass, including feedstocks like corncobs, sugar cane bagasse, and glycerol. mdpi.comaip.org The core motivation for this shift is to reduce dependence on fossil fuels, lower the carbon footprint, and mitigate the environmental and health risks associated with some conventional solvents. aip.orgsigmaaldrich.com

Several promising bio-based solvents have emerged as potential alternatives to conventional polar aprotic and glycol ether solvents. These alternatives are being evaluated for their performance in various applications, including coatings and synthesis.

Table 1: Comparison of Selected Bio-based Solvents and their Traditional Counterparts

Bio-Based Alternative Common Feedstock/Origin Traditional Solvent Replaced Key Characteristics & Research Findings
Cyrene™ (Dihydrolevoglucosenone) Cellulose NMP (N-Methyl-2-pyrrolidone), DMF (Dimethylformamide) A biodegradable, non-toxic alternative with high polarity and solvating abilities. sigmaaldrich.comcore.ac.uk It has been successfully evaluated as a medium for various chemical reactions. core.ac.uk
Dimethyl isosorbide (DMI) Cellulose, Starch NMP, DMF, DMAc (Dimethylacetamide) A non-toxic solvent with excellent solubility properties for a wide range of ingredients. sigmaaldrich.comzbaqchem.com It is noted for its high boiling point and stability. impag.ch
2-Methyltetrahydrofuran (2-MeTHF) Corncobs, Sugarcane Bagasse Tetrahydrofuran (B95107) (THF), Dichloromethane Derived from renewable resources, it is considered a greener alternative to solvents like THF. sigmaaldrich.com Research has explored its use in creating advanced materials like superhydrophobic surfaces. aip.org
Ethyl(-)-L-lactate Fermentation of Sugar Ethyl Acetate, Acetone An ester of natural L-lactic acid, it is biodegradable and considered a safer alternative to ethyl acetate and acetone. sigmaaldrich.com

| VertecBio™ ELSOL® PMAR | Not specified (Bio-based) | Propylene Glycol Monomethyl Ether Acetate (PMA) | Marketed as a direct bio-based replacement for PM Acetate, it is reported to be 20-30% more efficient in viscosity reduction and easy to recycle. vertecbiosolvents.com |

Waterborne and High-Solids Formulations Minimizing Solvent Use

To reduce the emission of Volatile Organic Compounds (VOCs) from products like coatings and inks, formulators are increasingly adopting waterborne and high-solids technologies. These approaches minimize the required amount of organic solvents, such as DPGMEA, thereby lessening environmental impact. ulprospector.com

Waterborne Formulations

Waterborne coatings utilize water as the primary solvent or dispersing medium for the resin, significantly reducing the need for organic solvents. medium.comulprospector.com While often containing up to 80% water, these formulations may still include small amounts of coalescing agents, like glycol ethers, to aid in proper film formation. researchgate.netazom.com The transition from solvent-borne to waterborne systems is a major trend in the coatings industry, driven by regulations and the demand for more eco-friendly products. medium.com

The key advantages of waterborne coatings include:

Reduced VOC Emissions: By replacing the bulk of organic solvent with water, VOC emissions are drastically lowered, leading to improved air quality. ulprospector.combeccainc.com

Low Odor and Flammability: The lower solvent content results in less odor and reduced fire hazards compared to traditional solvent-based systems. ulprospector.com

Easier Cleanup: Equipment can often be cleaned with water or water-based solutions, avoiding the need for harsh chemical thinners. azom.com

Commonly used binders in waterborne formulations include polyacrylates, polyurethane resins, and polyvinyl ethers, as well as epoxy and alkyd resins specifically modified for waterborne applications. azom.com

High-Solids Formulations

Another effective strategy to lower VOCs is to increase the proportion of solid components (binders, pigments, and additives) in a formulation. ulprospector.com A high-solids coating is generally defined as having a solids content of at least 65%. corrosionpedia.comiglcoatings.com By increasing the solids, less solvent is needed to achieve the desired application viscosity and final film thickness. iglcoatings.com

The primary challenge in developing high-solids coatings is managing the viscosity, which tends to increase rapidly as the solvent concentration is reduced. pcimag.com Resin suppliers address this by developing new resins with lower viscosity profiles, such as hyperbranched resins that have a more spherical shape, which reduces chain entanglement. ulprospector.com

Table 2: Impact of Solids Content on Solvent Use and Surface Coverage

Formulation Type Solids Content (%) Solvent Content (%) Relative Surface Coverage VOC Emission Level
Low Solids 50% 50% Base (X) High
High Solids 80% 20% ~1.6X Low

| 100% Solids | 100% | 0% | 2X | Zero |

This table illustrates the principle that as the percentage of solids increases, the amount of solvent required decreases, leading to greater surface coverage per unit volume and lower VOC emissions. Data is conceptual based on principles described in source iglcoatings.com.

High-solids coatings offer significant environmental and practical advantages, including reduced solvent use, lower VOC emissions, and the ability to apply a thicker film in a single coat. pcimag.com These formulations are a key approach for meeting stringent air quality regulations without compromising the performance of the final product. corrosionpedia.compaint.org

Future Directions and Emerging Research Avenues for Dipropyleneglycol Methyl Ether Acetate

Dipropyleneglycol methyl ether acetate (B1210297) (DPGMEA) continues to be a compound of significant industrial interest, primarily for its versatile solvent properties. As industries evolve towards more sustainable and high-performance materials, the research landscape for DPGMEA is expanding into new and innovative areas. Future research is poised to unlock novel applications, optimize its use through computational methods, and foster collaborative efforts to address complex challenges.

Q & A

Q. What are the critical physical-chemical properties of DPMA relevant to experimental design?

DPMA is a colorless liquid with a boiling point of 200°C, density of 0.97 g/mL (25°C), and low water solubility. Its vapor pressure (0.0334 mmHg at 25°C) and surface tension (28.6 dyne/cm) influence solvent evaporation rates and formulation stability. Researchers should prioritize measuring refractive index (n20/D 1.417) and flash point (85.6°C) to assess purity and flammability risks during handling .

Q. How can DPMA’s environmental mobility be quantified in soil-water systems?

DPMA exhibits very high soil mobility due to its low log Kow (-1.49) and moderate Henry’s Law constant. Standard column leaching experiments under anaerobic conditions can simulate its transport, while gas chromatography-mass spectrometry (GC-MS) tracks its degradation products. Volatilization from dry soils is significant, requiring controlled humidity setups .

Q. What safety protocols are essential for handling DPMA in laboratory settings?

DPMA requires eye wash stations, emergency showers, and fume hoods due to its R36/37/38 hazard classification (irritant to eyes, skin, and respiratory system). Airborne concentrations should be monitored via OSHA Method 83, and contaminated clothing must be replaced immediately. Training on first-aid measures (e.g., flushing skin/eyes for 15 minutes) is critical .

Advanced Research Questions

Q. How do conflicting biodegradation rates in wastewater treatment models impact environmental risk assessments?

The STP fugacity model predicts 97% removal of DPMA under rapid biodegradation (first-order kinetics) but only 83% under moderate rates. Discrepancies arise from assumptions about microbial activity and redox conditions. Researchers should validate models using OECD 301D (closed bottle test) or ISO 14593 (CO₂ headspace) methods to resolve data contradictions .

Q. What mechanistic insights explain DPMA’s atmospheric degradation pathways?

DPMA exists primarily in the gas phase, reacting with hydroxyl radicals (•OH) with an estimated half-life of 3.4 hours. Computational chemistry (e.g., density functional theory) can identify reaction intermediates, while smog chamber experiments with proton-transfer-reaction mass spectrometry (PTR-MS) quantify byproducts like acetic acid and propylene oxide .

Q. How does DPMA’s hydrolysis in vivo affect toxicity studies?

DPMA rapidly hydrolyzes to dipropylene glycol in biological systems, altering toxicity profiles. Researchers should use in vitro liver microsomal assays (e.g., rat S9 fractions) to track enzymatic hydrolysis rates. Comparative studies with structurally similar glycol ethers (e.g., propylene glycol methyl ether acetate) can clarify metabolite-specific effects .

Q. What experimental strategies optimize DPMA’s solvent performance in multi-component formulations?

DPMA’s slow diffusion in solvent blends (e.g., reed diffusers) requires co-solvents like ethanol to enhance volatility. Phase diagrams and Hansen solubility parameters (δD, δP, δH) can predict miscibility. Researchers should conduct rheological studies to balance viscosity (449.0 bulk modulus) and evaporation rates in coating applications .

Key Research Gaps

  • Long-term Ecotoxicity : Limited data on DPMA’s chronic effects in aquatic ecosystems.
  • Degradation in Anaerobic Systems : Mechanistic studies needed to clarify reductive deacetoxylation pathways.
  • Human Biomarkers : Urinary metabolites of DPMA hydrolysis remain uncharacterized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.